1-(3-Bromopropyl)-2,4-dichlorobenzene
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Overview
Description
1-(3-Bromopropyl)-2,4-dichlorobenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a bromopropyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorobenzyl alcohol or 2,4-dichlorotoluene followed by a substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives depending on the nucleophile used.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Reduction: Propyl-substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-2,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2,4-dichlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The chlorine atoms on the benzene ring can influence the reactivity and stability of the compound through inductive and resonance effects .
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of chlorine atoms.
1-Bromo-3-phenylpropane: Lacks the chlorine substituents on the benzene ring.
3-Bromopropyltrichlorosilane: Contains a trichlorosilane group instead of a benzene ring.
Uniqueness: The combination of these substituents allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
93962-66-4 |
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Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
CSYYXSGFVDABMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCBr |
Origin of Product |
United States |
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